![molecular formula C16H11N3O2S B2701291 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate CAS No. 1351641-66-1](/img/structure/B2701291.png)

1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

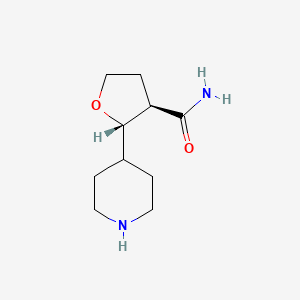

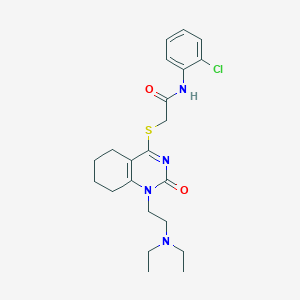

“1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate” is a complex organic compound that contains two heterocyclic moieties, benzo[d]imidazole and benzo[d]thiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

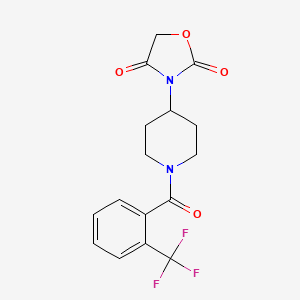

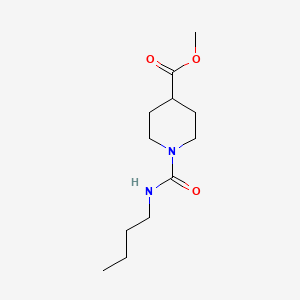

Synthesis of Derivatives as Building Blocks in Drug Discovery

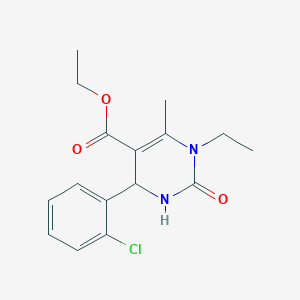

Compounds related to 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate, such as methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, have been synthesized as building blocks in drug discovery. These compounds allow for substitution at multiple positions, offering significant potential in exploring chemical space for ligand targeting (Durcik et al., 2020).

Crystal and Molecular Structure Studies

The crystal and molecular structures of derivatives like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate have been reported, providing insights into the structural characteristics of these compounds (Richter et al., 2023).

Construction of Metal-Organic Frameworks

Biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands have been used to construct a variety of novel metal–organic frameworks. These frameworks, which include 1D, 2D, and 3D structures, demonstrate the role of coordination modes and structural characteristics of flexible N-donor ligands in their construction (Sun et al., 2010).

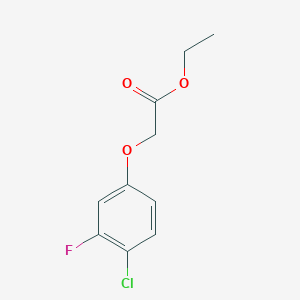

Biotransformation and Environmental Impact

Research into the biotransformation of benzotriazoles, a class that includes compounds like 1H-benzotriazole, highlights their presence as micropollutants in the aquatic environment. This research elucidates degradation pathways and transformation products, contributing to our understanding of the environmental impact of such compounds (Huntscha et al., 2014).

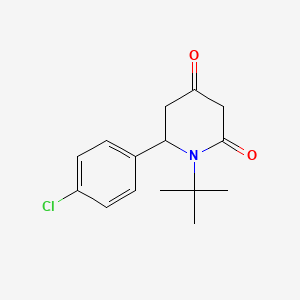

Antiviral Activity Studies

Novel series of benzo[d]imidazole-based heterocycles, which are structurally similar to the compound , have shown promise as broad-spectrum antiviral agents. These compounds were evaluated for their inhibitory activities against various viruses, and in vitro and in silico screenings were conducted to understand their mechanism of action (Eldebss et al., 2015).

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of uses and biological activities. They are part of the core of several types of bioactive molecules, including histidine and purines . Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Benzothiazoles

are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c1-19-8-17-13-7-11(3-5-14(13)19)21-16(20)10-2-4-12-15(6-10)22-9-18-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHJZXCGKXIWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2701211.png)

![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)

![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid](/img/structure/B2701230.png)